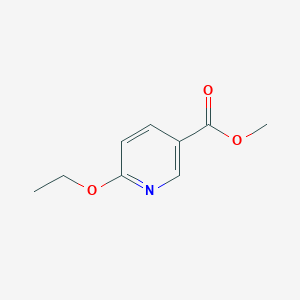
Methyl 6-ethoxynicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-ethoxynicotinate is a chemical compound with the CAS Number: 74357-22-5 . It has a molecular weight of 181.19 . The IUPAC name for this compound is methyl 6-ethoxynicotinate . The physical form of Methyl 6-ethoxynicotinate is a white to yellow solid .
Molecular Structure Analysis
The molecular structure of Methyl 6-ethoxynicotinate is represented by the linear formula C9H11NO3 . The InChI code for this compound is 1S/C9H11NO3/c1-3-13-8-5-4-7(6-10-8)9(11)12-2/h4-6H,3H2,1-2H3 .Physical And Chemical Properties Analysis
Methyl 6-ethoxynicotinate is a white to yellow solid . It has a molecular weight of 181.19 and a linear formula of C9H11NO3 . It is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Properties
Methyl 6-ethoxynicotinate is a chemical compound with the molecular formula C9H11NO3 . It has a molecular weight of 181.19 .
Pharmacological Applications
There is interest in nicotine-related alkaloids for pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD . Methyl 6-ethoxynicotinate, being a nicotine analog, could potentially be used in these areas .
Recreational Use
Nicotine and its analogs have been explored for recreational use . Given its structural similarity to nicotine, Methyl 6-ethoxynicotinate could potentially be used in this context .
Toxicological Assessment
In vitro toxicology testing has demonstrated that Methyl 6-ethoxynicotinate salt e-liquid formulations have similar cellular cytotoxicity and mutagenicity/genotoxicity responses to the analogous (S)-nicotine salt e-liquid formulation .
Use in Electronic Nicotine Delivery Systems (ENDS)
Methyl 6-ethoxynicotinate has been analyzed in e-liquid formulations containing propylene glycol (PG) and vegetable glycerin (VG) for use in an electronic nicotine delivery system (ENDS) .
Chemical Analysis
Chemical analysis confirmed the sample was 6-methylnicotinate, racemic, and 98% pure utilizing 1H NMR, chiral UPLC-UV, and GC-MS .
Safety and Hazards
Methyl 6-ethoxynicotinate is marked with an exclamation mark pictogram, indicating that it may be a cause for concern . The hazard statements associated with it include H302, which means it may be harmful if swallowed . Precautionary statements include P264 (wash hands and skin thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (if swallowed, call a poison center or doctor if you feel unwell), and P330 (rinse mouth) .
Wirkmechanismus
Target of Action
Methyl 6-ethoxynicotinate is a derivative of niacin, also known as vitamin B3 . The primary targets of niacin and its derivatives are the G protein-coupled receptors, specifically the niacin receptor 1 (NIACR1) and niacin receptor 2 (NIACR2). These receptors play a crucial role in mediating the anti-lipolytic and vasodilatory effects of niacin .
Mode of Action
Niacin and its derivatives are believed to exert their effects by binding to their target receptors, leading to the activation of various intracellular signaling pathways . For example, the binding of niacin to NIACR1 inhibits the breakdown of fats in adipose tissue, reducing the levels of circulating free fatty acids .
Biochemical Pathways
The biochemical pathways affected by Methyl 6-ethoxynicotinate are likely to be similar to those affected by niacin and other niacin derivatives. One of the key pathways is the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a critical role in cellular energy homeostasis . Activation of this pathway can lead to various downstream effects, including the inhibition of fatty acid synthesis and stimulation of fatty acid oxidation .
Pharmacokinetics
Niacin and its derivatives are generally well-absorbed from the gastrointestinal tract, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of Methyl 6-ethoxynicotinate are likely to be similar to those of niacin and other niacin derivatives. These effects can include the reduction of circulating free fatty acids, inhibition of fatty acid synthesis, stimulation of fatty acid oxidation, and improvement of lipid profiles . These effects can contribute to the overall health benefits of niacin and its derivatives, such as their potential role in managing dyslipidemia .
Eigenschaften
IUPAC Name |
methyl 6-ethoxypyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-8-5-4-7(6-10-8)9(11)12-2/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMANZDRAMOQNCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-ethoxynicotinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-(3-chlorobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2495290.png)
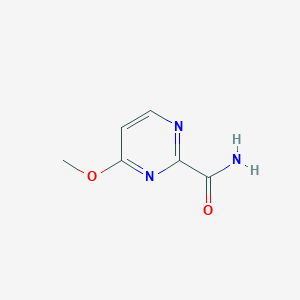
![4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2495294.png)
![[2-(4-Ethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2495295.png)

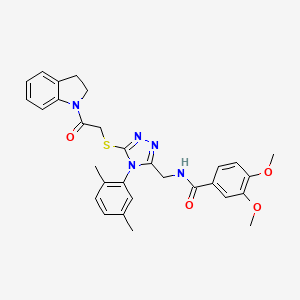
![2-morpholino-5-(2-oxo-2-(p-tolyl)ethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2495301.png)
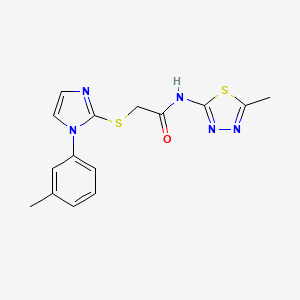
![Benzo[c][1,2,5]thiadiazol-5-yl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2495305.png)

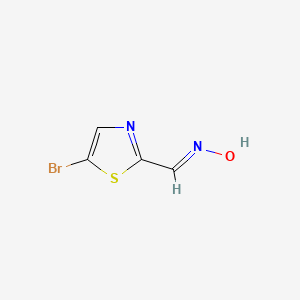
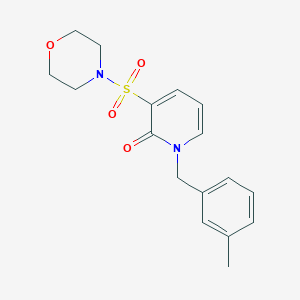

![2-[(3S,4S)-4-(Carboxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B2495311.png)